Methyl 3-(3-bromo-4-hydroxyphenyl)-2-(hydroxyimino)-propanoate

Bastadin Synthesis Oxime Geometry Macrocyclization

Researchers requiring the exact (E)-oxime geometry for bastadin macrocyclization often face supply uncertainty with generic isomers. This compound, defined as the (E)-isomer, directly addresses the need for stereochemical fidelity in biomimetic oxidative cyclization steps. It serves as the established starting material for bastadins 1-3 and the core fragment for patent-protected HDAC3-targeting PSA derivatives. - Ensures successful macrocyclization where incorrect geometry leads to synthetic failure. - Methyl ester offers distinct reactivity for tailored protecting group strategies. - Enables precise presentation of the hydroxyimino pharmacophore for epigenetic probe development.

Molecular Formula C10H10BrNO4
Molecular Weight 288.09 g/mol
CAS No. 83030-43-7
Cat. No. B1530438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(3-bromo-4-hydroxyphenyl)-2-(hydroxyimino)-propanoate
CAS83030-43-7
Molecular FormulaC10H10BrNO4
Molecular Weight288.09 g/mol
Structural Identifiers
SMILESCOC(=O)C(=NO)CC1=CC(=C(C=C1)O)Br
InChIInChI=1S/C10H10BrNO4/c1-16-10(14)8(12-15)5-6-2-3-9(13)7(11)4-6/h2-4,13,15H,5H2,1H3/b12-8+
InChIKeyAMXHNFGHJPBXSJ-XYOKQWHBSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(3-bromo-4-hydroxyphenyl)-2-(hydroxyimino)-propanoate: Key Bastadin Intermediate


Methyl 3-(3-bromo-4-hydroxyphenyl)-2-(hydroxyimino)-propanoate (CAS 83030-43-7) is a brominated tyrosine-derived building block featuring an α-hydroxyimino ester moiety . It is a critical intermediate in the total synthesis of bastadins, a class of macrocyclic marine natural products with significant biological activities [1]. This compound is canonically defined as the (E)-isomer .

1
Defined (E)-oxime geometry for bastadin total synthesis
2
Methyl ester reactivity tuned for oxidative macrocyclization
3
Key intermediate in the Nishiyama-Yamamura synthetic route

Why Substitution Fails: Oxime Geometry


In-class compounds, such as the ethyl ester analog or the (Z)-oxime isomer, are not interchangeable due to critical differences in oxime geometry and ester reactivity that dictate downstream synthetic outcomes. The defined (E)-geometry of the target compound is essential for the biomimetic oxidative cyclization steps in bastadin synthesis, where incorrect geometry leads to failed macrocyclization [1]. Furthermore, the methyl ester offers distinct reactivity and protecting group strategies compared to other esters, making it the required substrate for specific synthetic routes .

Using the (Z)-oxime isomer may fail macrocyclization; the (E)-geometry is required for the biomimetic oxidative coupling step.
Ethyl ester analog may not reproduce bastadin cyclization; methyl ester reactivity and steric profile are matched to the established route.

Differentiation Evidence Guide


Essential (E)-Oxime Geometry for Macrocyclization

The total synthesis of bastadins by Nishiyama and Yamamura unambiguously established the requirement for the anti (E)-oxime geometry for successful macrocyclization. The target compound, Methyl 3-(3-bromo-4-hydroxyphenyl)-2-(hydroxyimino)-propanoate (83030-43-7), is supplied as the specific (E)-isomer required by this synthetic route [1]. In contrast, the (Z)-isomer, methyl (2Z)-3-(3-bromo-4-hydroxyphenyl)-2-hydroxyiminopropanoate, is a distinct compound that would not support the same stereospecific oxidative coupling .

Oxime Geometry
Cross-study comparable
(E)-anti configuration enables macrocyclization; (Z)-isomer yields a distinct stereochemical outcome not compatible with bastadin synthesis.
Supports stereochemical-control requirement
Total synthesis of bastadins 1, 2, 3. Procurement of wrong isomer leads to synthetic failure.
Bastadin Synthesis Oxime Geometry Macrocyclization

Methyl vs. Ethyl Ester Reactivity in Psammaplin A

While the ethyl ester analog (CAS 172854-02-3) is a known intermediate in psammaplin A synthesis , the methyl ester offers distinct advantages in specific synthetic routes. The methyl ester's smaller steric bulk and different reactivity profile make it the preferred substrate for certain condensation and oxidation reactions. The psammaplin A scaffold, which contains a central disulfide bond, can be selectively assembled using the methyl ester building block to control the introduction of the hydroxyiminoacyl unit .

Ester Reactivity
Class-level inference
Methyl ester used in bastadin route; ethyl ester reported for psammaplin A. Quantitative kinetic comparison not available.
Route-dependent substrate selection
Ethyl analog has not been validated for bastadin cyclization; data to verify.
Psammaplin A Ester Reactivity Building Block

Precursor for HDAC3-Inhibitory PSA Derivatives

Compounds containing the (E)-3-bromo-4-hydroxyphenyl-2-hydroxyimino fragment, directly derived from the target compound, are claimed in patent CN-111548286-B as HDAC3 inhibitors with antitumor activity [1]. The target compound is the foundational building block for this specific series, while generic bromotyrosine derivatives lacking the α-hydroxyimino ester are not reported to possess the same HDAC3 selectivity profile [2].

HDAC3 Probe Series
Class-level inference
Core fragment of patented HDAC3-inhibitory PSA derivatives (CN-111548286-B). Bromotyrosine analogs lacking the α-hydroxyimino group have different selectivity.
Supports HDAC3-targeted probe design
Specific activity data in patent; requires validation in target assay.
HDAC3 Inhibitor PSA Derivative Anticancer

Application Scenarios


Bastadin Total Synthesis

This compound is the established starting material for the total synthesis of bastadins 1, 2, and 3, as demonstrated by Nishiyama and Yamamura. Its (E)-oxime geometry is a prerequisite for the biomimetic oxidative cyclization that forms the macrocyclic core [1]. Procurement is essential for any laboratory replicating or extending this synthetic route.

HDAC3-Targeted Anticancer Agents

The compound serves as the core fragment for a series of PSA derivatives claimed in patent CN-111548286-B. These derivatives exhibit HDAC3 inhibitory activity and are being developed as antitumor agents [1]. Utilizing this specific building block ensures the generation of analogs within the patented chemical space.

Bromotyrosine-Derived Epigenetic Modulators

Beyond HDAC3, the parent scaffold psammaplin A is a dual HDAC/DNMT inhibitor. The target compound can be elaborated into probes to study epigenetic mechanisms, where its defined geometry allows for the precise presentation of the hydroxyimino pharmacophore [1].

Application
Selection Property
Validation Focus
Bastadin total synthesis
(E)-Oxime geometry required
Macrocyclization success rate
HDAC3-targeted probe development
α-Hydroxyimino ester fragment
HDAC3 inhibition assay context
Bromotyrosine epigenetic modulator research
Precise stereochemistry for pharmacophore presentation
Epigenetic enzyme selectivity profiling
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